molecular formula C14H12O3 B2891960 1,2-Bis(4-hydroxyphenyl)ethanone CAS No. 3669-47-4

1,2-Bis(4-hydroxyphenyl)ethanone

Cat. No.: B2891960
CAS No.: 3669-47-4
M. Wt: 228.247
InChI Key: HZPYKPXLYFNHFD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1,2-Bis(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Bis(4-hydroxyphenyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1,2-Bis(4-hydroxyphenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Biological Activity

1,2-Bis(4-hydroxyphenyl)ethanone, also known as bisphenol A (BPA) derivative, is a compound of significant interest due to its estrogenic properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H12O3C_{14}H_{12}O_3. Its structure features two hydroxyphenyl groups attached to an ethanone backbone, which contributes to its biological activity.

This compound primarily acts through the following mechanisms:

  • Estrogen Receptor Interaction : The compound has been shown to bind to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to cell proliferation and apoptosis. Research indicates that it can act as both an agonist and antagonist depending on the cellular context and concentration used .
  • Cell Signaling Pathways : It modulates various signaling pathways, including MAPK and Akt pathways, which are crucial for cell survival and proliferation. Studies have demonstrated that it can enhance or inhibit apoptosis in breast cancer cell lines depending on its concentration and the presence of other factors like estrogens .

Biological Activities

This compound exhibits a range of biological activities:

  • Estrogenic Activity : It has been shown to stimulate growth in estrogen-sensitive breast cancer cells (e.g., MCF-7 cells) comparable to estradiol but with varying potency . The effective concentration (EC50) for inducing cell growth was reported around 1×1010M1\times 10^{-10}M.
  • Anti-cancer Properties : In certain contexts, it has been observed to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, in combination with estrogen, it can enhance apoptosis through pathways involving c-Src tyrosine kinase .
  • Toxicological Effects : Research indicates potential neurotoxic and endocrine-disrupting effects associated with prolonged exposure to this compound. Its metabolites may also exhibit different biological activities compared to the parent compound .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Estrogenic Activity in MCF-7 Cells :
    • Objective : To evaluate the estrogenic potency of this compound.
    • Findings : The compound induced cell proliferation at concentrations similar to estradiol but was less potent. The study reported an EC50 value of approximately 5×1011M5\times 10^{-11}M .
  • Apoptosis Induction in Breast Cancer Models :
    • Objective : To assess the apoptotic effects of this compound in combination with estrogen.
    • Findings : The compound enhanced apoptosis in MCF-7 cells when combined with estradiol through activation of the c-Src pathway .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionEC50 (M)
Estrogenic ActivityInduces proliferation in MCF-7 cells5×10115\times 10^{-11}
Apoptosis InductionEnhances apoptosis in presence of estradiolNot specified
Antagonistic ActivityInhibits estradiol-induced ERE activityNot specified

Properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYKPXLYFNHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Desoxyanisoin (5.00 g, 19.5 mmol) and pyridine hydrochloride (9.02 g, 78.0 mmol) were added to a round-bottom flask equipped with a condenser. The mixture was refluxed for 5 h at 200° C., cooled to room temperature, and poured into water. The precipitate was filtered and recrystallized from acetic acid to give 3.8 g (85% yield) of a pale yellow crystalline solid. 1H NMR (DMSO-d4, 300 MHz, ppm): 10.35 (s, 1H, HO—Ar—CO), 9.28 (s, 1H, HO—Ar—CH2), 7.91 (d, 2H, J=8.7 Hz, Ar—H), 7.04 (d, 2H, J=8.5 Hz, Ar—H), 6.84 (d, 2H, J=8.7 Hz, Ar—H), 6.68 (d, 2H, J=8.5 Hz, Ar—H), 4.11 (s, 2H, Ar—CO—CH2—Ar). 13C NMR (DMSO-d6, 75 MHz, ppm): 196.5, 162.3, 156.2, 131.3, 130.7, 128.1, 125.9, 115.5, 115.4, 43.7.
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5 g
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9.02 g
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Synthesis routes and methods II

Procedure details

4,4′-Bishydroxydeoxybenzoin (BHDB) was prepared by demethylation of desoxyanisoin, according to the literature. (See, Ellzey et al. Macromolecules 2006; 39: 3553-3558; Ranganathan et al. Macromolecules 2006; 39: 5974-5975.) Desoxyanisoin (50 g, 195.1 mmol) and pyridine hydrochloride (90.2 g, 780.5 mmol) were added to a round-bottom flask equipped with a condenser. The mixture was refluxed for 5 h at 200° C., cooled to room temperature, and poured into water. The precipitate was filtered and recrystallized from acetic acid to give 38 g (85% yield) of the desired product. 1H-NMR (DMSO-d6, ppm): 10.35 (s, 1H, HO—Ar—CO), 9.28 (s, 1H, HO—Ar—CH2), 7.91 (d, 2H, Ar—H), 7.05 (d, 2H, Ar—H), 6.84 (d, 2H, Ar—H), 6.68 (d, 2H, Ar—H), 4.09 (s, 2H, Ar—CO—CH7—Ar)
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50 g
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85%

Synthesis routes and methods III

Procedure details

Synthesis of the diepoxide (diglycidyl ether) of 3,3′,5,5′-tetrabromobisphenol A (ETBBA) (See, Wang et al. J Appl Polym Sci 1991; 43: 1315-1321.) ETBBA was prepared in a similar manner as BEDB, using TBBA (24.9 g) instead of BHDB. This gave ETBBA (25.4 g, 85%). 1H-NMR (CDCl3, ppm): 7.30 (s, 4H, Ar—H), 4.21-4.18 (q, 2H, 2(—O—CH2-oxirane)), 4.09-4.05 (q, 2H, 2(—O—CH2-oxirane)), 3.51-3.46 (m, 2H, 2(oxirane CH2)), 2.92-2.90 (t, 2H, 2(oxirane CH2)), 2.75-2.74 (q, 2H, 2(oxirane CH2)), 1.60 (s, 6H, Ar—C(CH3)2—Ar).
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24.9 g
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—O—CH2 oxirane
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—O—CH2 oxirane
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Ar—C(CH3)2—Ar
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